molecular formula C7H6ClN3 B13517253 2-Pyrazinepropanenitrile, 6-chloro- CAS No. 1260879-38-6

2-Pyrazinepropanenitrile, 6-chloro-

Cat. No.: B13517253
CAS No.: 1260879-38-6
M. Wt: 167.59 g/mol
InChI Key: PRRVPJDCHBTOJG-UHFFFAOYSA-N
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Description

2-Pyrazinepropanenitrile, 6-chloro- is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinepropanenitrile, 6-chloro- can be achieved through several methods. One common approach involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable nitrile source under specific conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: For industrial production, the compound can be synthesized using scalable methods that ensure high yield and purity. The process typically involves the use of robust reaction conditions and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrazinepropanenitrile, 6-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce pyrazineamines .

Scientific Research Applications

2-Pyrazinepropanenitrile, 6-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrazinepropanenitrile, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Its nitrile group and chlorine atom provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1260879-38-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-(6-chloropyrazin-2-yl)propanenitrile

InChI

InChI=1S/C7H6ClN3/c8-7-5-10-4-6(11-7)2-1-3-9/h4-5H,1-2H2

InChI Key

PRRVPJDCHBTOJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)CCC#N

Origin of Product

United States

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